4-(3-Phosphonopropyl)piperazin-2-carbonsäure

Übersicht

Beschreibung

Potent, competitive NMDA antagonist. See separate isomer. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

Wissenschaftliche Forschungsanwendungen

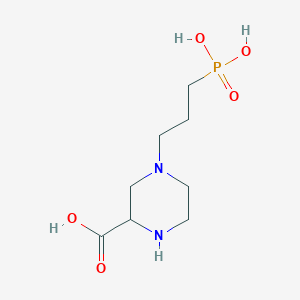

Chemical Properties and Structure

- Molecular Formula : C₈H₁₇N₂O₅P

- Molecular Weight : Approximately 252.21 g/mol

- Structure : The compound features a piperazine ring and a phosphonopropyl group, contributing to its unique biological activity.

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid primarily functions as a selective antagonist of NMDA receptors, particularly influencing the NR2B subunit. This selectivity differentiates it from broader NMDA antagonists, potentially leading to enhanced therapeutic efficacy with fewer side effects.

Key Activities:

- NMDA Receptor Antagonism : Selectively inhibits certain NMDA receptor subtypes, which is crucial for modulating synaptic plasticity and neurotransmission.

- Neuroprotective Effects : Research indicates that CPP can protect against neurotoxicity induced by glutamate, making it a candidate for treating neurodegenerative conditions.

Neuropharmacology

Research has highlighted several applications of CPP in neuropharmacology:

- Treatment of Neurological Disorders : Due to its NMDA receptor antagonism, CPP has potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and epilepsy.

- Behavioral Studies : CPP is often used in animal models to study cognitive functions and the effects of NMDA receptor modulation on behavior.

Comparative Analysis with Other Compounds

The following table compares 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid with other NMDA receptor antagonists:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Selective inhibition of NR2B subunit |

| (S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Different selectivity profile |

| 2-Amino-5-phosphonovaleric acid | NMDA receptor antagonist | Broad-spectrum NMDA antagonism |

| Memantine | NMDA receptor antagonist | Non-competitive antagonist with broader use |

Case Studies

- Neuroprotection Against Excitotoxicity : A study demonstrated that CPP effectively reduced neuronal death in models of excitotoxicity induced by excessive glutamate levels, suggesting its potential for therapeutic use in conditions like stroke and traumatic brain injury.

- Cognitive Enhancement : In behavioral experiments, administration of CPP improved memory retention in rodent models, indicating its utility in cognitive enhancement therapies.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP , is the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

3-2-CPP acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. The selective N-4 alkylation of piperazine-2-carboxylic acid esters is involved in this process .

Biochemical Pathways

The action of 3-2-CPP on the NMDA receptor affects the glutamatergic signaling pathway . By blocking the activity of the NMDA receptor, 3-2-CPP can modulate the flow of ions through the cell membrane and influence neuronal excitability .

Result of Action

By acting as an NMDA receptor antagonist, 3-2-CPP can influence neuronal excitability and synaptic plasticity . This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory.

Biologische Aktivität

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (also known as 4-PPP) is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a phosphonopropyl group, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic use.

Chemical Structure and Properties

The chemical structure of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O4P |

| Molecular Weight | 224.19 g/mol |

| IUPAC Name | 4-(3-phosphonopropyl)piperazine-2-carboxylic acid |

The biological activity of 4-PPP is believed to stem from its ability to interact with various receptors and enzymes within the body. The phosphonate group may enhance binding affinity and specificity towards specific biological targets, potentially influencing signaling pathways relevant to various physiological processes.

Antimicrobial Activity

Research has indicated that piperazine derivatives, including 4-PPP, exhibit antimicrobial properties. A study evaluating various piperazine derivatives found that modifications to the piperazine ring can significantly impact their antibacterial efficacy. For instance, compounds similar to 4-PPP demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies have suggested that 4-PPP may possess anticancer properties. The structural modifications in piperazines often correlate with enhanced cytotoxicity against cancer cell lines. In vitro assays have shown that certain piperazine derivatives can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and apoptotic pathways .

Neuropharmacological Effects

Piperazine compounds are known for their neuropharmacological effects, particularly as anxiolytics and antidepressants. Studies have indicated that derivatives like 4-PPP could interact with neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

Case Studies

- Antimicrobial Evaluation : A study synthesized several piperazine derivatives, including 4-PPP, which were evaluated for their antimicrobial activity using the agar diffusion method. The results showed significant inhibition zones against tested bacterial strains, indicating the potential of these compounds as antimicrobial agents .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, 4-PPP was found to inhibit cell proliferation effectively. The compound exhibited IC50 values comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuropharmacological Screening : In behavioral studies involving animal models, compounds similar to 4-PPP were tested for anxiolytic effects using the elevated plus maze test. Results indicated a significant reduction in anxiety-like behavior, supporting the hypothesis that piperazine derivatives can modulate anxiety pathways .

Eigenschaften

IUPAC Name |

4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905774 | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100828-16-8, 9075-64-3 | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100828-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxypeptidase P from Penicillium jan-thinellum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interact with its target and what are the downstream effects?

A1: 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. [, ] This means it binds to the glutamate binding site on the NMDA receptor, preventing glutamate, the endogenous excitatory neurotransmitter, from binding and activating the receptor. [] As a result, CPP inhibits NMDA receptor-mediated currents, reducing neuronal excitability. This mechanism underlies its potential anticonvulsant, neuroprotective, and anesthetic effects. [, , ]

Q2: What is the significance of the different enantiomers of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid?

A2: The research highlights the importance of chirality for the biological activity of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid. The D-enantiomer of CPP, also known as D-CPP, exhibits significantly higher potency as an NMDA receptor antagonist compared to the L-enantiomer (L-CPP). [] Specifically, D-CPP-ene, the unsaturated analog of D-CPP, has been identified as one of the most potent, enantiomerically pure, competitive NMDA antagonists. [] This difference in activity emphasizes the stereoselective nature of drug-receptor interactions.

Q3: How do structural modifications to 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid influence its NMDA receptor subtype selectivity?

A3: Research on 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid derivatives reveals that even small structural changes can significantly impact NMDA receptor subtype selectivity. While CPP exhibits a general preference for NMDA receptors containing the NR2A subunit, modifications like the introduction of bulky aromatic substituents can alter this selectivity profile. [] For instance, compounds like UBP141 and UBP145 display a shift towards higher selectivity for NR2D-containing receptors. [] This understanding of structure-activity relationships is crucial for designing compounds with tailored pharmacological profiles.

Q4: What are the implications of distinct NMDA receptor subtypes for the effects of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid?

A4: Studies using 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid and other NMDA receptor antagonists with varying subtype selectivities, such as PPDA, provide evidence that different NMDA receptor subtypes contribute to distinct physiological processes. [] For example, contrasting the effects of CPP and PPDA revealed pharmacologically distinct components of the NMDA receptor-mediated response at the CA3-CA1 hippocampal synapse, suggesting that these subtypes may play different roles in synaptic plasticity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.